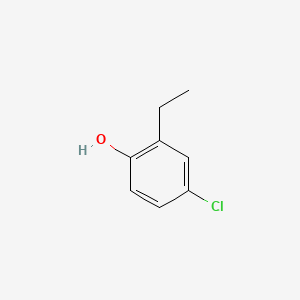

4-Chloro-2-ethylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEDDUSMBLCRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172408 | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-90-3, 18980-00-2 | |

| Record name | 4-Chloro-2-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Formation Pathways of 4 Chloro 2 Ethylphenol

Electrochemical Synthesis Methodologies

Electrochemical methods, particularly advanced oxidation processes (EAOPs), can lead to the formation of chlorinated phenols when a chloride source is present. These reactions typically involve the anodic generation of reactive chlorine species that subsequently react with phenolic precursors.

Research into the electrochemical degradation (ECD) of ethyl-substituted phenols in saline water has revealed the formation of chloro-ethylphenol isomers as transient intermediates. While direct studies on the electrochemical formation of 4-chloro-2-ethylphenol (B91805) are limited, the degradation of its isomer, 4-ethylphenol (B45693), provides a clear model for the mechanism.

In studies involving the electrochemical degradation of 4-ethylphenol in the presence of sodium chloride (NaCl), reactive chlorine species (RCS), primarily hypochlorite (B82951), are generated at the anode. nih.govacs.org These reactive species then attack the phenol (B47542) ring. The degradation of 4-ethylphenol in NaCl-containing media is significantly faster than in its absence, which is attributed to this chlorine-mediated oxidation. nih.gov

Liquid chromatography–mass spectrometry (LC-MS) analysis has identified 2-chloro-4-ethylphenol (B7810190) (2C4EP) and 2,6-dichloro-4-ethylphenol (B15111565) (26DC4EP) as the primary aromatic intermediates during the electrochemical degradation of 4-ethylphenol. nih.govacs.org The formation of the monochlorinated isomer, 2-chloro-4-ethylphenol, occurs almost instantaneously. acs.org This process demonstrates that in an electrochemical cell with a chloride electrolyte, a phenolic precursor like an ethylphenol can be readily chlorinated. The chlorination occurs at the ortho position relative to the hydroxyl group, a position activated by the -OH group for electrophilic attack. nih.gov This serves as a strong model for the analogous formation of 4-chloro-2-ethylphenol from its precursor, 2-ethylphenol (B104991), under similar electrochemical conditions.

Table 1: Electrochemical Formation of 2-Chloro-4-ethylphenol (Isomer) as a Degradation Intermediate of 4-Ethylphenol

| Parameter | Condition | Observation | Source |

|---|---|---|---|

| Process | Electrochemical Degradation (ECD) | Formation of chlorinated intermediates. | nih.govacs.org |

| Precursor | 4-Ethylphenol (4EP) | - | nih.gov |

| Electrolyte | NaCl (0.03 M and 0.6 M) | Provides chloride ions for the reaction. | acs.org |

| Electrodes | Ti/Pt or Boron-Doped Diamond (BDD) | Anode materials for generating oxidants. | nih.gov |

| Identified Intermediate | 2-Chloro-4-ethylphenol (2C4EP) | Identified as a main aromatic intermediate via LC-MS. | nih.govacs.org |

| Reaction Mechanism | Chlorine-mediated electrochemical oxidation | Anodically generated reactive chlorine species (e.g., hypochlorite) react with the phenol. | nih.gov |

Chemical Chlorination Mechanisms

Direct chemical chlorination using various agents is a conventional method for producing chlorinated phenols. The regioselectivity of the reaction is dictated by the directing effects of the substituents on the aromatic ring.

The synthesis of 4-chloro-2-ethylphenol involves the direct chlorination of its precursor, 2-ethylphenol. The hydroxyl (-OH) and ethyl (-C₂H₅) groups on the benzene (B151609) ring are both ortho-, para-directing for electrophilic aromatic substitution. In 2-ethylphenol, the position para to the strongly activating hydroxyl group (position 4) is open and is the primary site for chlorination.

Studies on the chlorination of related phenols confirm this reactivity. For instance, the chemical chlorination of 4-ethylphenol with sodium hypochlorite solution was found to produce the same intermediates, 2-chloro-4-ethylphenol and 2,6-dichloro-4-ethylphenol, as observed in the electrochemical process. nih.govacs.org This highlights that the reaction of a phenolic compound with an electrophilic chlorinating agent is a direct pathway to its chlorinated derivative. nih.gov A general study on the chlorination of various phenols also lists 2-ethylphenol as a reactant for such processes. core.ac.uk

The reaction mechanism involves the attack of an electrophilic chlorine species (e.g., from Cl₂, SO₂Cl₂, or NaOCl) on the electron-rich aromatic ring of 2-ethylphenol. The hydroxyl group strongly activates the ring, particularly at the ortho and para positions. Since the ethyl group occupies one ortho position (position 2) and the other is sterically hindered, the substitution occurs preferentially at the vacant and electronically favored para position (position 4), yielding 4-chloro-2-ethylphenol as the major monochlorinated product.

Environmental Fate and Transformation Dynamics of 4 Chloro 2 Ethylphenol

Abiotic Degradation Mechanisms of 4-Chloro-2-ethylphenol (B91805)

The environmental persistence of 4-Chloro-2-ethylphenol is significantly influenced by abiotic degradation processes. These mechanisms, occurring without the involvement of biological organisms, primarily include photodegradation and electrochemical degradation. These processes transform the parent compound into various intermediates, ultimately leading to its mineralization.

Photodegradation Pathways and Intermediate Identification

Photodegradation, or photolysis, is a key abiotic process that breaks down chemical compounds through the action of light. For 4-Chloro-2-ethylphenol, this process is initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of reactive species that drive its decomposition. While specific studies on 4-Chloro-2-ethylphenol are limited, the degradation pathways can be inferred from research on similar chlorinated phenolic compounds.

The photodegradation of chlorophenols in aqueous solutions is often initiated by the generation of highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic ring of 4-Chloro-2-ethylphenol, leading to the formation of hydroxylated intermediates. This process typically occurs at positions ortho and para to the existing hydroxyl group.

Following hydroxylation, the aromatic ring becomes more susceptible to cleavage. The ring-opening process results in the formation of various aliphatic organic acids. This breakdown of the aromatic structure is a critical step in the detoxification and eventual mineralization of the compound. Subsequent photochemical reactions continue to degrade these organic acids into simpler compounds, ultimately leading to the formation of carbon dioxide, water, and chloride ions.

Based on the degradation pathways of analogous compounds like 4-chlorophenol, a proposed photodegradation pathway for 4-Chloro-2-ethylphenol could involve the formation of intermediates such as 4-chloro-2-ethylcatechol and 4-chloro-2-ethylhydroquinone. Further oxidation would then lead to ring cleavage and the formation of smaller organic acids.

Table 1: Potential Photodegradation Intermediates of 4-Chloro-2-ethylphenol

| Intermediate Compound | Chemical Formula |

| 4-Chloro-2-ethylcatechol | C₈H₉ClO₂ |

| 4-Chloro-2-ethylhydroquinone | C₈H₉ClO₂ |

| Maleic acid | C₄H₄O₄ |

| Oxalic acid | C₂H₂O₄ |

| Formic acid | CH₂O₂ |

Note: This table is based on inferred pathways from similar compounds due to a lack of direct experimental data for 4-Chloro-2-ethylphenol.

The kinetics of 4-Chloro-2-ethylphenol photodegradation are largely governed by the presence and concentration of reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). The generation of these radicals is often enhanced by the presence of photosensitizers or photocatalysts such as titanium dioxide (TiO₂).

The degradation rate generally follows pseudo-first-order kinetics with respect to the concentration of the parent compound. The efficiency of the degradation process is influenced by several factors, including the intensity of the light source, the pH of the solution, and the presence of other organic and inorganic compounds that can act as scavengers of reactive species, thereby inhibiting the degradation rate. For instance, an increase in pH can sometimes accelerate the degradation of phenolic compounds.

Electrochemical Degradation Pathways and Intermediate Formation

Electrochemical degradation is an advanced oxidation process that utilizes an electric current to mineralize organic pollutants. The degradation of 4-Chloro-2-ethylphenol via this method can proceed through direct electron transfer at the anode surface or, more commonly, through indirect oxidation by electrochemically generated reactive species like hydroxyl radicals.

During the electrochemical oxidation of 4-Chloro-2-ethylphenol, the initial steps likely involve the formation of hydroxylated derivatives, similar to photodegradation. However, a distinctive feature of electrochemical degradation, particularly in the presence of chloride ions, is the formation of chlorinated intermediates. The electrochemical oxidation of 4-ethylphenol (B45693) has been shown to produce chlorinated derivatives such as 2-chloro-4-ethylphenol (B7810190) and 2,6-dichloro-4-ethylphenol (B15111565). researchgate.netacs.org This suggests that the electrochemical treatment of 4-Chloro-2-ethylphenol could lead to the formation of dichlorinated or even trichlorinated ethylphenols before the aromatic ring is cleaved.

Following the initial hydroxylation and/or chlorination steps, the aromatic ring is opened, leading to the formation of various short-chain carboxylic acids. Complete mineralization results in the conversion of the organic compound to CO₂, H₂O, and inorganic ions. The efficiency and pathway of electrochemical degradation are highly dependent on the electrode material, applied current density, and the composition of the electrolyte.

Table 2: Potential Electrochemical Degradation Intermediates of 4-Chloro-2-ethylphenol

| Intermediate Compound | Chemical Formula |

| 2,4-Dichloro-6-ethylphenol | C₈H₈Cl₂O |

| 4-Chloro-2-ethylcatechol | C₈H₉ClO₂ |

| Benzoquinone derivatives | Varies |

| Maleic acid | C₄H₄O₄ |

| Oxalic acid | C₂H₂O₄ |

| Formic acid | CH₂O₂ |

Note: This table is based on inferred pathways from similar compounds due to a lack of direct experimental data for 4-Chloro-2-ethylphenol.

Advanced Analytical Methodologies for 4 Chloro 2 Ethylphenol Characterization and Trace Detection

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of 4-Chloro-2-ethylphenol (B91805) from complex matrices. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method is fundamental for the accurate analysis of 4-Chloro-2-ethylphenol. Reverse-phase (RP) HPLC is a commonly employed technique for the separation of chlorophenols. sielc.comsielc.com Method optimization involves the careful selection of a suitable stationary phase and mobile phase to achieve efficient separation from other related compounds and matrix components. The use of modern UHPLC (Ultra-High-Performance Liquid Chromatography) systems, with columns packed with smaller particles (e.g., sub-2 µm), can significantly enhance separation efficiency and reduce analysis time. sielc.comsielc.com For instance, a high-throughput analysis of 22 substituted phenol (B47542) isomers was achieved in approximately 8 minutes using a UHPLC system. thermofisher.com

The following table outlines typical HPLC parameters that can be adapted for the analysis of 4-Chloro-2-ethylphenol:

| Parameter | Typical Conditions | Source |

| Column | Reverse-phase C18 or PFP (Pentafluorophenyl) | thermofisher.comresearchgate.netnih.gov |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | sielc.comsielc.comresearchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min | researchgate.netmn-net.com |

| Detection | UV (280 nm) or Mass Spectrometry | mn-net.com |

| Temperature | 40-45 °C | mn-net.comulisboa.pt |

The composition of the mobile phase is a critical factor in achieving the desired separation in HPLC. For chlorophenols like 4-Chloro-2-ethylphenol, a mixture of an organic solvent (modifier) and water is typically used. sielc.comsielc.com Acetonitrile and methanol are common organic modifiers. researchgate.netchromatographyonline.com The relative proportions of the organic modifier and water can be adjusted in a gradient elution to ensure the separation of compounds with varying polarities. mn-net.com

To improve peak shape and control the ionization of the phenolic group, the mobile phase is often acidified. sielc.comsielc.com While phosphoric acid can be used for UV detection, formic acid or acetic acid are preferred for mass spectrometric detection due to their volatility. sielc.comsielc.comnih.gov The use of a buffer, such as ammonium (B1175870) acetate (B1210297), can also be employed to control the pH of the mobile phase. ulisboa.pt For example, a mobile phase consisting of 10 mmol/L ammonium acetate and methanol has been used for the LC separation of chlorophenols. researchgate.net

Coupling HPLC with mass spectrometry (MS) provides a highly sensitive and selective analytical platform for the trace detection of 4-Chloro-2-ethylphenol. The hyphenated technique, LC-MS, combines the separation power of HPLC with the mass-analyzing capabilities of MS. mdpi.com

For effective LC-MS analysis, the mobile phase must be volatile. Therefore, non-volatile buffers like phosphates are avoided. nih.gov Volatile additives such as formic acid, acetic acid, or ammonium formate (B1220265) are used instead to facilitate the ionization process in the MS source. sielc.comsielc.comnih.gov Electrospray ionization (ESI) is a common ionization technique used for the analysis of chlorophenols in LC-MS, often operated in the negative ion mode. nih.govulisboa.pt Atmospheric pressure chemical ionization (APCI) has also been utilized for the analysis of related chlorophenols. nih.gov The selection of the ionization mode and its parameters is crucial for achieving optimal sensitivity. ulisboa.pt

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Chloro-2-ethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of 4-Chloro-2-ethylphenol. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov

In the ¹H NMR spectrum of a related compound, 4-ethylphenol (B45693), the ethyl group protons typically appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group. researchgate.netchemicalbook.com For 4-Chloro-2-ethylphenol, the aromatic protons would exhibit a specific splitting pattern due to the substitution on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. nih.gov The chemical shifts in both ¹H and ¹³C NMR are influenced by the presence of the chlorine atom and the hydroxyl group. chemicalbook.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and fragmentation pattern of 4-Chloro-2-ethylphenol, which aids in its identification and quantification. The molecular weight of 4-Chloro-2-ethylphenol is approximately 156.61 g/mol . nih.govsigmaaldrich.com

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron ionization (EI) can be used to generate a molecular ion peak and a characteristic fragmentation pattern. For trace analysis, coupling MS with a chromatographic technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is common. nih.govresearchgate.net In LC-MS/MS, specific fragmentation transitions (from a precursor ion to a product ion) can be monitored, a technique known as multiple reaction monitoring (MRM), which significantly enhances selectivity and sensitivity for trace detection. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal technique for the analysis of semi-volatile compounds like 4-Chloro-2-ethylphenol. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. manuallib.com For the analysis of phenolic compounds, including substituted phenols, GC-MS is a commonly employed method. chula.ac.th

In a typical GC-MS analysis of 4-Chloro-2-ethylphenol, the sample is first introduced into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. researchgate.net The column, often coated with a stationary phase like 95% dimethyl-5% diphenyl polysiloxane, separates the components of the sample based on their boiling points and affinity for the stationary phase. researchgate.net Isomers and compounds with similar properties can be challenging to separate, necessitating optimized chromatographic conditions. chula.ac.th

Following separation in the GC column, the eluted 4-Chloro-2-ethylphenol molecules enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons, leading to ionization and the formation of a molecular ion (M+•) and various fragment ions. libretexts.org The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). libretexts.org The resulting mass spectrum is a unique fingerprint of the compound, allowing for its definitive identification. The molecular ion peak for 4-Chloro-2-ethylphenol would be expected at an m/z corresponding to its molecular weight (approximately 156.61 g/mol ). nih.gov Key fragment ions for the related compound 4-chloro-2-methylphenol (B52076) include m/z 142 (molecular ion) and 107. nih.gov For confident identification, especially when dealing with isomers that produce similar mass spectra, retention time information is crucial. manuallib.com

To enhance volatility and improve chromatographic peak shape, phenols can be derivatized prior to GC-MS analysis. A common method involves derivatization with acetic anhydride (B1165640). researchgate.net However, methods for the analysis of underivatized phenols have also been developed. manuallib.com

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Value/Description | Source |

| GC System | Agilent 6890 Plus or similar | manuallib.com |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | manuallib.comresearchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Injector Temperature | 280°C | researchgate.net |

| Oven Program | Temperature programmed for optimal separation | chula.ac.th |

| MS Detector | Quadrupole Mass Spectrometer (e.g., Agilent 5973N) | manuallib.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Scan Range | 50-275 m/z (for phenols) | manuallib.com |

| Derivatization | Optional: Acetic anhydride for improved volatility | researchgate.net |

Tandem Mass Spectrometry (MS-MS) Fragmentation Studies

Tandem Mass Spectrometry, or MS/MS, is a powerful analytical technique used to determine the structure of ions and to quantify compounds with high selectivity and sensitivity. nationalmaglab.org This method involves multiple stages of mass analysis, typically selection of a precursor ion, fragmentation of that ion, and analysis of the resulting product ions. nationalmaglab.org

For 4-Chloro-2-ethylphenol, MS/MS studies would begin with the ionization of the molecule, commonly through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form a precursor ion (e.g., [M-H]⁻ in negative ion mode). nationalmaglab.orgshimadzu.com This precursor ion, with a specific mass-to-charge ratio, is then selected by the first mass analyzer (MS1). nationalmaglab.org

The selected precursor ion is directed into a collision cell, where it collides with an inert gas (like argon), causing it to fragment into smaller, characteristic product ions. nationalmaglab.orgulisboa.pt This process is known as collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass analyzer (MS2), generating a product ion spectrum. nationalmaglab.org

The fragmentation pattern is highly dependent on the structure of the precursor ion and the collision energy applied. dtu.dk Analysis of these fragmentation pathways provides detailed structural information about the parent molecule. uni-saarland.de For phenolic compounds, fragmentation can involve cleavage of the ethyl group, loss of a chlorine atom, or cleavage of the aromatic ring. The fragmentation of radical cations, as formed in EI, often results from the homolytic breaking of a covalent bond. uni-saarland.de While specific fragmentation data for 4-Chloro-2-ethylphenol is not widely published, data for the related compound 4-chloro-2-methylphenol in negative ionization mode shows a precursor ion [M-H]⁻ at m/z 141.0113, which is the most abundant peak. nih.gov

Table 2: Representative MS-MS Fragmentation Data for a Chlorinated Phenol (4-Chloro-2-methylphenol)

| Parameter | Description | Source |

| Compound | 4-Chloro-2-methylphenol | nih.gov |

| Ionization Mode | Negative | nih.gov |

| Precursor Ion (m/z) | 141.0113 ([M-H]⁻) | nih.gov |

| Collision Gas | Argon | ulisboa.pt |

| Top 5 Product Peaks (m/z) | 141.0113 (100%), 105.0346 (4.67%) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of polar and semi-polar compounds in complex matrices like environmental samples. nih.govresearchgate.net This technique is particularly well-suited for the analysis of 4-Chloro-2-ethylphenol, which can be challenging to analyze by GC without derivatization. nih.gov

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. ulisboa.pt In a typical application, an aqueous or soil sample containing 4-Chloro-2-ethylphenol would first undergo an extraction procedure. For soil, this might involve extraction with an alkaline solution, followed by a clean-up step using solid-phase extraction (SPE) with C18 cartridges. nih.gov For water samples, direct injection may be possible, or an SPE step can be used to increase sensitivity. nih.govresearchgate.net

The extracted sample is then injected into the HPLC system. Separation is achieved on a reverse-phase (RP) column, such as a C18 or PFP column. shimadzu.comnih.gov A mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through the column. nih.govsielc.com

After eluting from the HPLC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of compound, operating in either positive or negative ion mode to generate quasi-molecular ions like [M+H]⁺ or [M-H]⁻. ulisboa.ptnih.gov Atmospheric pressure chemical ionization (APCI) can also be used, especially for less polar phenols. shimadzu.com

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed in the Multiple Reaction Monitoring (MRM) mode. shimadzu.com This involves selecting the precursor ion of 4-Chloro-2-ethylphenol and monitoring for one or more specific product ions generated through fragmentation. This approach offers exceptional selectivity and sensitivity, allowing for detection at very low concentrations (e.g., ng/L levels for similar compounds). nih.govresearchgate.net The use of LC-MS/MS greatly reduces sample manipulation compared to GC-MS methods that require derivatization. nih.gov

Table 3: Typical LC-MS/MS Parameters for Chlorophenol Analysis

| Parameter | Value/Description | Source |

| LC System | High-Performance Liquid Chromatography (HPLC) system | ulisboa.pt |

| Column | Reverse-phase (e.g., Kinetex PFP, C18) | shimadzu.comnih.gov |

| Mobile Phase | Gradient of Water and Methanol/Acetonitrile | nih.govsielc.com |

| Sample Preparation | Solid-Phase Extraction (SPE) for soil and pre-concentration | nih.govresearchgate.net |

| MS System | Triple Quadrupole Mass Spectrometer | shimadzu.comnih.gov |

| Ion Source | Electrospray Ionization (ESI) or APCI | shimadzu.comnih.gov |

| Ionization Mode | Negative or Positive | ulisboa.pt |

| Detection Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

| Collision Gas | Argon | ulisboa.pt |

Computational Chemistry Approaches for 4 Chloro 2 Ethylphenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of electronic structure and molecular properties. These methods have been widely applied to phenolic compounds to elucidate structure-property and structure-activity relationships.

Density Functional Theory (DFT) has become a favored quantum chemical method due to its balance of computational cost and accuracy. scholarsresearchlibrary.com It is extensively used to study phenolic compounds, providing deep insights into their chemical structure and reactivity. scholarsresearchlibrary.comresearchgate.net

Research on halogenated phenols frequently employs DFT to optimize molecular geometries and calculate a variety of electronic descriptors. scholarsresearchlibrary.comresearchgate.net A common approach involves using the B3LYP functional with a 6-31G(d) basis set to find the minimum energy structure of the molecules on their potential energy surface. scholarsresearchlibrary.comimist.ma This foundational step is crucial for the subsequent calculation of molecular properties. For instance, studies on compounds structurally similar to 4-chloro-2-ethylphenol (B91805), such as 4-chloro-3-methylphenol (B1668792) and 4-chloro-2-methylphenol (B52076), have utilized DFT calculations. These studies have investigated binding interactions with biological receptors, identifying key interactions like hydrogen bonds formed by the hydroxyl group and π-π interactions involving the phenyl ring. mdpi.com

DFT calculations are also central to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a compound's chemical structure with its biological activity or toxicity. scholarsresearchlibrary.comimist.ma By generating reliable molecular descriptors, DFT enhances the predictive power of QSAR models for various phenols and anilines. imist.ma The methodologies applied in these studies on related compounds are directly applicable to the computational analysis of 4-Chloro-2-ethylphenol.

A primary application of computational chemistry is the prediction of molecular descriptors, which are numerical values that quantify a molecule's physicochemical properties. For 4-Chloro-2-ethylphenol, numerous descriptors can be calculated to predict its behavior in various chemical and biological systems.

Computational tools can predict a range of properties. Public databases like PubChem provide pre-computed descriptors for many molecules, including 4-Chloro-2-ethylphenol. nih.gov These properties are calculated using various computational models and provide a valuable resource for scientific research.

Computed Molecular Descriptors for 4-Chloro-2-ethylphenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉ClO | nih.gov |

| Molecular Weight | 156.61 g/mol | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 156.0341926 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Complexity | 105 | nih.gov |

Furthermore, specific DFT studies on related phenolic compounds calculate a suite of electronic descriptors that are crucial for understanding reactivity and are used as inputs for QSAR models. scholarsresearchlibrary.comimist.ma These include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability to donate electrons. mdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability to accept electrons. mdpi.com

Energy Gap (ΔE) : The difference between EHOMO and ELUMO, indicating chemical reactivity. imist.ma

Total Energy (ET) : The total energy of the molecule in its optimized geometry. imist.ma

These descriptors, calculable for 4-Chloro-2-ethylphenol using established DFT methods, are fundamental to predicting its interaction with other molecules and its potential biological or environmental effects. scholarsresearchlibrary.comimist.ma

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Chloro-2-ethylphenol |

| 4-Chloro-3-methylphenol |

Advanced Research Applications and Potential Areas

The scientific investigation of 4-Chloro-2-ethylphenol (B91805), a distinct chlorophenolic compound, is primarily centered on its utility in specialized areas of chemistry. Research into its specific applications is less extensive than for some of its isomers; however, studies on closely related compounds provide significant insight into its potential roles in analytical science and as a precursor in chemical manufacturing processes.

Future Directions in 4 Chloro 2 Ethylphenol Research

Elucidation of Comprehensive Environmental Degradation Pathways

While the primary routes of microbial and photochemical breakdown for some chlorophenols are known, a complete and detailed map of the environmental degradation of 4-Chloro-2-ethylphenol (B91805) remains to be drawn. A critical future task is the identification of all intermediate and terminal degradation products, as these can sometimes be more toxic or persistent than the original compound. unl.ptcdc.govresearchgate.netresearchgate.net

Under aerobic conditions, the degradation of less chlorinated phenols is often initiated by oxygenation to form chlorocatechols, with the aromatic ring breaking apart before dechlorination. researchgate.net In contrast, anaerobic degradation typically proceeds through reductive dechlorination, where chlorine atoms are replaced by hydrogen. researchgate.net Photolysis, especially near the water surface, is another significant degradation process, involving reactions with hydroxyl radicals and singlet oxygen. cdc.gov Future research will need to clarify these pathways specifically for 4-Chloro-2-ethylphenol to accurately assess its long-term environmental risk.

Table 1: Focus Areas for Degradation Pathway Research

| Research Focus | Key Objectives | Potential Mechanisms to Investigate |

| Microbial Degradation | Identify specific microorganisms and key enzymes (e.g., oxygenases, dioxygenases) involved in breaking down the compound. researchgate.net | Aerobic hydroxylation, anaerobic reductive dechlorination, cometabolism. researchgate.net |

| Photochemical Degradation | Characterize intermediate and final products under various light conditions (UV, solar) and in different media (water, soil). | Direct photolysis, reactions with hydroxyl radicals, photosensitized oxidation. cdc.gov |

| Abiotic Degradation | Determine the contribution of non-biological chemical reactions to the compound's natural attenuation. | Hydrolysis, oxidation by soil minerals, reactions with reactive oxygen species. |

Development of Targeted Green Synthetic Routes

The conventional synthesis of chlorophenols can involve harsh chemicals and generate considerable waste, underscoring the need for more environmentally benign production methods. unl.ptmdpi.com Green chemistry principles offer a roadmap for developing targeted synthetic routes for 4-Chloro-2-ethylphenol that are safer, more efficient, and produce less pollution.

Future research is expected to focus on highly selective catalytic systems that can chlorinate 2-ethylphenol (B104991) with high precision, minimizing the formation of unwanted by-products. mdpi.com The use of solid catalysts like zeolites has shown promise in directing chlorination to the desired position on the phenol (B47542) ring. mdpi.com Additionally, replacing traditional organic solvents with greener alternatives and adopting continuous flow chemistry are key strategies to reduce the environmental footprint of synthesis. The photocatalytic degradation of similar compounds using novel materials also points towards green approaches for both synthesis and remediation. nih.gov

Table 2: Green Chemistry Strategies for Synthesis

| Green Chemistry Approach | Application to 4-Chloro-2-ethylphenol Synthesis | Expected Benefits |

| Advanced Catalysis | Utilizing shape-selective catalysts (e.g., zeolites) or biocatalysts (enzymes) to direct the chlorination reaction. mdpi.com | Higher yield of the desired product, reduced by-product formation, milder reaction conditions. |

| Alternative Reaction Media | Employing solvents like ionic liquids, supercritical fluids, or water to replace volatile organic compounds. | Reduced air pollution, easier product separation, potential for solvent recycling. |

| Process Intensification | Implementing continuous flow reactors instead of traditional batch processing. | Improved safety and control, reduced waste generation, higher efficiency. |

Advanced Computational Modeling for Environmental Fate Prediction

Computational modeling provides a powerful and cost-effective avenue for predicting how 4-Chloro-2-ethylphenol will behave in the environment. researchgate.net By simulating its transport and transformation, these models can help to identify potential risks and guide experimental research more effectively. The use of Artificial Neural Networks (ANN) is an emerging tool for modeling the removal of chlorophenols in treatment processes. tuiasi.ronih.gov

Future efforts will likely involve the development of more sophisticated Quantitative Structure-Activity Relationship (QSAR) models. These models correlate a chemical's structure with its properties, allowing for predictions of toxicity, biodegradability, and bioaccumulation potential. researchgate.net Furthermore, enhancing multimedia fate models will enable more accurate simulations of how 4-Chloro-2-ethylphenol partitions between air, water, soil, and living organisms. cdc.gov Theoretical studies using methods like density functional theory (DFT) can also provide fundamental insights into the compound's reactivity and degradation mechanisms. researchgate.net

Table 3: Computational Modeling Techniques and Their Applications

| Modeling Technique | Purpose for 4-Chloro-2-ethylphenol Research | Information Gained |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological and environmental effects based on molecular structure. | Estimated toxicity, persistence, and potential for bioaccumulation. |

| Multimedia Environmental Fate Models | Simulate the movement and distribution of the chemical across different environmental compartments. | Predictions of environmental concentrations, exposure pathways, and persistence. cdc.gov |

| Artificial Neural Networks (ANN) | Model and predict the efficiency of removal processes based on various input parameters. tuiasi.ro | Optimization of treatment technologies like advanced oxidation processes. |

| Quantum Chemistry (e.g., DFT) | Investigate electronic properties and reaction mechanisms at the molecular level. researchgate.net | Understanding of bond dissociation energies, reactivity, and thermodynamic properties. researchgate.net |

Exploration of Novel Analytical Sensor Technologies

The development of rapid, sensitive, and portable sensors for detecting 4-Chloro-2-ethylphenol is essential for effective environmental monitoring. While traditional laboratory methods are reliable, they are often slow and cannot be used for on-site analysis. Future research is therefore aimed at creating innovative sensor technologies to meet the demand for real-time data. rsc.orgnih.gov

A significant area of development is electrochemical sensors, which have attracted considerable interest for their ability to quickly and accurately detect chlorophenols. rsc.orgnih.govresearchgate.net These sensors often utilize nanomaterials to enhance their sensitivity and selectivity. rsc.orgnih.govrsc.org Another promising avenue is the creation of fluorescence sensors, which can offer highly sensitive detection, sometimes with visual results. acs.org Molecularly imprinted polymers (MIPs) are also being explored to create sensors with high selectivity, acting like artificial locks that only the target chemical "key" can fit into. nih.govacs.org

Table 4: Emerging Sensor Technologies for Chlorophenol Detection

| Sensor Technology | Principle of Operation | Key Advantages |

| Electrochemical Sensors | Measures the change in electrical current or potential when the target molecule is oxidized or reduced at a specially modified electrode surface. rsc.orgnih.gov | High sensitivity, rapid response, portability, and low cost. rsc.orgnih.gov |

| Fluorescence Sensors | Utilizes materials that change their fluorescence properties (e.g., turn on, turn off, or change color) upon binding to the target molecule. acs.org | Very high sensitivity (detection at low concentrations), potential for visual detection. acs.org |

| Molecularly Imprinted Polymer (MIP) Sensors | Employs polymers synthesized with a "molecular memory" for the shape and functional groups of the target analyte, leading to highly selective binding. nih.govacs.org | Excellent selectivity, chemical and physical stability. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2-ethylphenol in laboratory settings?

- Methodological Answer : A common approach involves condensation reactions between substituted phenols and ethylating agents under controlled conditions. For example, analogous syntheses of chlorophenol derivatives use methanol or THF as solvents, followed by reduction with NaBH₄ and purification via thin-layer chromatography (). For 4-Chloro-2-ethylphenol, similar protocols can be adapted, with adjustments to reaction time (e.g., 48 hours at room temperature) and stoichiometry. Post-synthesis purification may involve silica-gel chromatography (chloroform/hexane systems) to isolate the product.

Q. What analytical techniques are suitable for characterizing 4-Chloro-2-ethylphenol?

- Methodological Answer :

- GC/MS-SIM : After derivatization (e.g., ethylation), gas chromatography coupled with mass spectrometry in selected ion monitoring mode enables trace-level detection and quantification, as demonstrated for structurally similar chloromethylphenols ( ) .

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (as used for a related chiral aminophenol derivative) provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and C–H⋯π interactions).

- NMR Spectroscopy : ¹H/¹³C NMR can verify substitution patterns and ethyl group integration.

Q. What are the baseline toxicity profiles of 4-Chloro-2-ethylphenol?

- Methodological Answer : Toxicity assessments should follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ testing in rodents) and aquatic toxicity (e.g., Daphnia magna assays). Cross-reference data from structurally analogous chlorophenols (e.g., 4-chloro-3-methylphenol), which show moderate acute toxicity (oral LD₅₀ ~500–1000 mg/kg) and potential bioaccumulation risks. Environmental persistence can be estimated using EPI Suite™ software (U.S. EPA models).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity or stability data for chlorophenol derivatives?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature) or impurities. To address this:

- Standardize Assays : Use certified reference materials (e.g., Sigma-Aldrich 4C2MP, >97% purity) .

- Control Variables : Replicate studies under identical conditions (e.g., pH 7.4 for aqueous stability tests).

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., Agency for Toxic Substances and Disease Registry reports).

Q. What strategies optimize enantiomeric purity in chiral derivatives of 4-Chloro-2-ethylphenol?

- Methodological Answer : For asymmetric synthesis:

- Chiral Auxiliaries : Employ enantiopure amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to induce stereoselectivity during condensation.

- Catalytic Asymmetric Reactions : Use transition-metal catalysts (e.g., ruthenium-phosphine complexes) to control chiral center formation .

- Crystallization : Recrystallize from non-polar solvents (e.g., n-hexane) to isolate diastereomers, as demonstrated for a related compound with 83.5% yield.

Q. How can computational modeling predict environmental fate parameters for 4-Chloro-2-ethylphenol?

- Methodological Answer :

- QSAR Models : Apply quantitative structure-activity relationship (QSAR) tools to estimate biodegradation half-lives and partition coefficients (log Kow).

- Molecular Dynamics Simulations : Study interactions with soil organic matter or aqueous hydroxyl radicals to predict degradation pathways.

Q. What experimental designs validate weak intermolecular interactions (e.g., C–H⋯π) in 4-Chloro-2-ethylphenol crystals?

- Methodological Answer :

- X-ray Diffraction : Resolve crystal packing motifs (e.g., P2₁2₁2₁ space group) and measure interaction distances (e.g., 3.5–4.0 Å for C–H⋯π).

- DFT Calculations : Use density functional theory to quantify interaction energies and compare with experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.